molecular formula C16H10N2O4 B11834999 2-Nitro-3-(2-nitrophenyl)naphthalene CAS No. 1450995-52-4

2-Nitro-3-(2-nitrophenyl)naphthalene

Cat. No.: B11834999
CAS No.: 1450995-52-4
M. Wt: 294.26 g/mol
InChI Key: NAUGYRVZSVMFDY-UHFFFAOYSA-N
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Description

2-Nitro-3-(2-nitrophenyl)naphthalene is an organic compound with the molecular formula C16H10N2O4 It is a derivative of naphthalene, characterized by the presence of two nitro groups attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(2-nitrophenyl)naphthalene typically involves nitration reactions. One common method is the nitration of 3-(2-nitrophenyl)naphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(2-nitrophenyl)naphthalene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the naphthalene ring.

    Oxidation: Oxidative reactions can further modify the compound, leading to the formation of quinones and other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-3-(2-aminophenyl)naphthalene.

    Substitution: Various substituted nitronaphthalenes depending on the electrophile used.

    Oxidation: Quinones and other oxidized derivatives.

Scientific Research Applications

2-Nitro-3-(2-nitrophenyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(2-nitrophenyl)naphthalene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The pathways involved include oxidative stress, DNA damage, and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Nitronaphthalene: A simpler nitro derivative of naphthalene with one nitro group.

    3-Nitro-2-phenyl naphthalene: A similar compound with different positioning of the nitro and phenyl groups.

    2,4-Dinitronaphthalene: Contains two nitro groups at different positions on the naphthalene ring.

Uniqueness

2-Nitro-3-(2-nitrophenyl)naphthalene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. The presence of two nitro groups in close proximity on the naphthalene ring system provides distinct electronic and steric effects, making it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

1450995-52-4

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

2-nitro-3-(2-nitrophenyl)naphthalene

InChI

InChI=1S/C16H10N2O4/c19-17(20)15-8-4-3-7-13(15)14-9-11-5-1-2-6-12(11)10-16(14)18(21)22/h1-10H

InChI Key

NAUGYRVZSVMFDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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